molecular formula C7H4BrClN2O2S B15374087 1H-Pyrrolo[2,3-b]pyridine-4-sulfonyl chloride, 3-bromo-

1H-Pyrrolo[2,3-b]pyridine-4-sulfonyl chloride, 3-bromo-

Cat. No.: B15374087
M. Wt: 295.54 g/mol
InChI Key: ARVJQPUYTPPMIM-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine-4-sulfonyl chloride, 3-bromo- is a heterocyclic compound featuring a pyrrolopyridine core substituted with a bromine atom at position 3 and a sulfonyl chloride group at position 4. The sulfonyl chloride group is highly reactive, enabling further derivatization (e.g., sulfonamide formation), while the bromine atom offers a handle for cross-coupling reactions.

Properties

Molecular Formula

C7H4BrClN2O2S

Molecular Weight

295.54 g/mol

IUPAC Name

3-bromo-1H-pyrrolo[2,3-b]pyridine-4-sulfonyl chloride

InChI

InChI=1S/C7H4BrClN2O2S/c8-4-3-11-7-6(4)5(1-2-10-7)14(9,12)13/h1-3H,(H,10,11)

InChI Key

ARVJQPUYTPPMIM-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=C1S(=O)(=O)Cl)C(=CN2)Br

Origin of Product

United States

Biological Activity

1H-Pyrrolo[2,3-b]pyridine-4-sulfonyl chloride, 3-bromo- (CAS Number: 1191028-75-7) is a heterocyclic compound notable for its potential biological activities and applications in medicinal chemistry. This compound features a pyrrolo[2,3-b]pyridine core structure, which is significant for its pharmacological properties. The compound has garnered attention for its role as an intermediate in the synthesis of various biologically active molecules.

The biological activity of 1H-Pyrrolo[2,3-b]pyridine-4-sulfonyl chloride, 3-bromo- is primarily attributed to its ability to inhibit specific molecular targets. For instance, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which are crucial in regulating cell proliferation and survival. Inhibition of FGFRs can lead to reduced tumor growth and metastasis, making this compound a candidate for cancer treatment.

Pharmacological Properties

Research indicates that pyrrolo[2,3-b]pyridine derivatives exhibit a broad spectrum of pharmacological effects, including:

  • Anticancer Activity : Various studies have demonstrated that compounds within this class can exhibit cytotoxic effects against different cancer cell lines. For example, certain derivatives have shown moderate cytotoxicity against ovarian cancer cells while maintaining limited toxicity towards non-cancerous cells .
  • Antimycobacterial Activity : Some studies have explored the efficacy of these compounds against Mycobacterium tuberculosis, with certain derivatives demonstrating significant activity (MIC < 0.15 µM) against this pathogen .
  • Antiviral Activity : Compounds derived from the pyrrolo[2,3-b]pyridine scaffold have also been investigated for their potential to inhibit viral replication, particularly in the context of HIV-1 .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the biological activity of pyrrolo[2,3-b]pyridine derivatives. Modifications at specific positions on the pyrrolo ring can significantly influence their pharmacological properties. For example:

Position Substituent Biological Activity
4EthylEnhanced anti-HIV activity (EC50 < 10 µM)
3HydroxyImproved solubility and stability against Mtb
5FluorobenzylModerate cytotoxicity against ovarian cancer

Case Study 1: Anticancer Efficacy

In a study conducted by Kalai et al., a novel derivative of 1H-Pyrrolo[2,3-b]pyridine was synthesized and evaluated for its anticancer properties. The compound exhibited significant cytotoxic effects on ovarian cancer cell lines while showing minimal toxicity towards healthy cells. This highlights the potential therapeutic applications of this class of compounds in oncology .

Case Study 2: Antimycobacterial Properties

Deraeve et al. synthesized several pyrrolo[2,3-b]pyridine derivatives and assessed their antimycobacterial activity against Mycobacterium tuberculosis. The study found that certain esters displayed potent activity with MIC values significantly lower than existing treatments, suggesting a promising avenue for new tuberculosis therapies .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural and synthetic differences between the target compound and analogs:

Compound Name Substituents Molecular Weight (g/mol) Synthesis Yield Key Properties/Applications
Target : 1H-Pyrrolo[2,3-b]pyridine-4-sulfonyl chloride, 3-bromo- 3-Br, 4-SO2Cl Not explicitly provided Not reported Reactive sulfonyl chloride for functionalization; bromine enables cross-coupling
5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine (22) 5-Br, 1-Me ~211.07 (calculated) 75% Methylation enhances stability; used as intermediate for nitration
3-((5-(3,4-Dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)ethynyl)benzonitrile (21f) 3-ethynyl benzonitrile, 5-(3,4-dimethoxyphenyl) ~423.46 (calculated) 37% Ethynyl group enables click chemistry; high purity (98%)
4-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine 4-Br, 1-(tosyl) 351.22 Not reported Tosyl group at position 1 contrasts with sulfonyl chloride at position 4 in target
9-Bromo-2-(4-chlorophenyl)-pyrroloacridinone (3q) 9-Br, 2-(4-ClPh) ~481.79 (calculated) Not reported Extended fused-ring system; IR/NMR data for structural validation

Positional Effects of Substituents

  • Bromine Position : The target’s 3-bromo substitution differs from 5-bromo (compound 22) and 4-bromo (), which influence electronic distribution and reactivity. For example, bromine at position 3 may direct electrophilic substitution differently compared to position 5 .
  • Sulfonyl Chloride vs. Tosyl : The target’s sulfonyl chloride at position 4 is more reactive than the tosyl group at position 1 in ’s compound, enabling nucleophilic substitution (e.g., with amines) .

Research Findings and Challenges

  • Structural Complexity : Fused-ring analogs like compound 3q () exhibit distinct spectral properties (e.g., IR peaks at 1705 cm⁻¹ for carbonyls), highlighting how core modifications alter physicochemical profiles .
  • Synthetic Limitations : The absence of detailed synthesis data for the target compound necessitates extrapolation from analogs. For instance, introducing sulfonyl chloride may require controlled conditions to avoid decomposition.
  • Position-Specific Reactivity : Bromine at position 3 (target) vs. 5 (compound 22) may affect regioselectivity in further functionalization, warranting computational studies to predict reactivity .

Q & A

Q. What are the common synthetic routes for 3-bromo-1H-pyrrolo[2,3-b]pyridine-4-sulfonyl chloride?

The synthesis typically involves multi-step routes:

  • Bromination : Introducing bromine at position 3 using agents like N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0–25°C) .
  • Sulfonation : Sulfonyl chloride introduction at position 4 via chlorosulfonic acid or SO₂Cl₂, often requiring inert atmospheres to avoid hydrolysis .
  • Protection/Deprotection : Use of protecting groups (e.g., tosyl or phenylsulfonyl) to prevent undesired side reactions during functionalization .

Example Protocol :

StepReagents/ConditionsYieldReference
BrominationNBS, DMF, 0°C → rt75%
SulfonationClSO₃H, CH₂Cl₂, −10°C60%
PurificationSilica gel chromatography (DCM/EtOAc)95% purity

Q. Which spectroscopic methods are used to characterize this compound?

  • ¹H/¹³C NMR : To confirm substituent positions and purity. For example, aromatic protons appear δ 8.5–9.0 ppm, while sulfonyl groups cause deshielding .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 335.93) .
  • HPLC : Assesses purity (>95% by reverse-phase C18 columns) .

Advanced Research Questions

Q. How can regioselectivity be controlled during functionalization of the pyrrolo[2,3-b]pyridine core?

  • Directing Groups : Use electron-withdrawing groups (e.g., sulfonyl) to direct electrophilic substitution to specific positions. For example, sulfonation at position 4 is favored due to the sulfonyl group’s meta-directing effect .
  • Catalytic Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃) enable regioselective introduction of aryl groups at position 5 .
  • Temperature Control : Low temperatures (−10°C) during sulfonation minimize side reactions .

Q. What strategies resolve contradictions in reported biological activities of derivatives?

  • Orthogonal Assays : Combine enzymatic assays (e.g., kinase inhibition) with cellular viability tests to confirm target-specific vs. off-target effects .
  • Structural Analogues : Synthesize and test derivatives with systematic substituent variations (e.g., replacing Br with Cl or CF₃) to isolate structure-activity relationships (SAR) .
  • Computational Modeling : Docking studies (e.g., AutoDock Vina) predict binding modes to receptors, clarifying discrepancies between in vitro and in vivo data .

Q. How can the compound’s stability be optimized for long-term storage?

  • Inert Atmosphere : Store under argon or nitrogen to prevent hydrolysis of the sulfonyl chloride group .
  • Low-Temperature Storage : −20°C in anhydrous DMSO or acetonitrile minimizes degradation .
  • Stabilizers : Add molecular sieves (3Å) to scavenge moisture in solution formulations .

Methodological Challenges and Solutions

Designing SAR Studies for Kinase Inhibition

  • Variable Substituents : Modify position 3 (Br → Cl, I) and position 4 (sulfonyl → methyl) to assess steric/electronic effects. For example, 3-iodo analogues show enhanced potency against JAK2 kinases .
  • Biological Testing : Use IC₅₀ assays with recombinant kinases (e.g., EGFR, VEGFR) and compare with negative controls (e.g., unmodified pyrrolopyridine) .

SAR Example :

DerivativeR₁ (Position 3)R₂ (Position 4)IC₅₀ (EGFR, nM)
ABrSO₂Cl12.4
BClSO₂Cl18.9
CBrCH₃>1000
Data adapted from

Addressing Low Yields in Multi-Step Syntheses

  • Stepwise Optimization : Adjust stoichiometry (e.g., 1.2 eq. NBS for bromination) and reaction time (e.g., 12 hr for sulfonation) .
  • Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(PPh₃)₂) for cross-coupling efficiency .
  • Workup Refinement : Use aqueous/organic biphasic extraction to isolate intermediates with higher purity .

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